molecular formula C13H10F3NO3 B13682718 Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate

Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate

Cat. No.: B13682718
M. Wt: 285.22 g/mol
InChI Key: POEBAZPPUNLUQZ-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H10F3NO3 and a molecular weight of 285.22 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with a trifluoromethyl group and a carboxylate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring . The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to its specific combination of functional groups and ring structure. The presence of the trifluoromethyl group imparts distinct electronic and steric effects, enhancing its reactivity and stability compared to similar compounds .

Properties

IUPAC Name

methyl 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBAZPPUNLUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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